molecular formula C18H21FN2OS3 B2667080 2-((4-Fluorophenyl)thio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1421499-80-0

2-((4-Fluorophenyl)thio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2667080
CAS No.: 1421499-80-0
M. Wt: 396.56
InChI Key: BCRNWZFEGZYGDS-UHFFFAOYSA-N
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Description

Historical Development of Thioether Chemistry

The study of thioethers (R–S–R’) traces back to early 20th-century investigations into sulfur-containing organic compounds. Thioethers were initially recognized for their structural analogy to ethers, with sulfur replacing oxygen in the ether linkage. Early synthetic methods relied on nucleophilic substitution reactions between thiols and alkyl halides, though these approaches often suffered from challenges such as foul-smelling byproducts and limited substrate scope. The discovery of metal-catalyzed cross-coupling reactions in the late 20th century revolutionized thioether synthesis, enabling efficient C–S bond formation under milder conditions.

A pivotal advancement emerged with the application of radical S-adenosylmethionine (SAM) enzymes in biosynthetic pathways. These enzymes facilitate sulfur insertion into aliphatic or aromatic carbon centers, as seen in the biosynthesis of biotin and lipoic acid. For example, biotin synthase catalyzes the formation of a thioether ring in biotin, enhancing the stability of its carboxybiotin intermediate. Such biological systems underscored the importance of thioethers in stabilizing reactive intermediates, inspiring synthetic chemists to mimic these processes in the laboratory.

By the 21st century, thioether chemistry had expanded to include fluorinated aromatic systems. The introduction of fluorophenylthio groups, as in the title compound, leveraged fluorine’s electronegativity to modulate electronic properties and improve metabolic stability. These developments laid the groundwork for complex heterocyclic architectures combining piperidine, thiazole, and thioether functionalities.

Significance of Piperidine-Thiazole Hybrid Structures

Piperidine-thiazole hybrids occupy a privileged niche in drug discovery due to their synergistic pharmacological profiles. Piperidine, a six-membered nitrogen-containing heterocycle, confers conformational flexibility and basicity, while the thiazole ring—a five-membered system with nitrogen and sulfur—offers aromaticity and hydrogen-bonding capabilities. The fusion of these motifs creates a scaffold capable of interacting with diverse biological targets, including enzymes and receptors.

In the title compound, the piperidine ring is functionalized at the 4-position with a thioether-linked methylthiazole group. This substitution pattern enhances steric bulk and electronic delocalization, which can improve binding affinity in hydrophobic enzyme pockets. For instance, thioether bridges in peptide natural products like subtilosin A rigidify tertiary structures, a property exploited in the design of protease inhibitors. Similarly, the methylthiazole moiety’s sulfur atom participates in π-stacking and van der Waals interactions, further stabilizing ligand-target complexes.

Recent studies highlight the role of piperidine-thiazole hybrids in kinase inhibition and antimicrobial activity. For example, derivatives bearing fluorophenylthio groups exhibit enhanced selectivity for ATP-binding pockets due to fluorine’s electron-withdrawing effects. These insights underscore the hybrid scaffold’s versatility in addressing unmet therapeutic needs.

Current Research Landscape of Fluorophenylthio-Piperidine Derivatives

Fluorophenylthio-piperidine derivatives have garnered attention for their unique electronic and steric properties. The title compound’s 4-fluorophenylthio group introduces a balance of lipophilicity and polarity, optimizing membrane permeability and solubility. Recent synthetic advances, particularly metal-catalyzed C–S coupling reactions, have enabled efficient access to these derivatives (Table 1).

Table 1: Selected Synthetic Methods for Fluorophenylthio-Piperidine Derivatives

Method Catalyst Substrate Scope Yield (%) Reference
Pd-catalyzed coupling Pd(OAc)₂ Aryl halides, thiols 70–85
Cu-mediated thiolation CuI Heteroaryl bromides 65–78
Photoredox catalysis Ru(bpy)₃²⁺ Alkyl iodides, thiourea 60–72

Applications of these derivatives span anticancer, antiviral, and anti-inflammatory domains. For instance, fluorophenylthio groups enhance inhibitory potency against tyrosine kinases by engaging in halogen bonding with backbone carbonyls. Computational studies further predict that the title compound’s thioether linkages stabilize bioactive conformations through intramolecular sulfur–π interactions.

Ongoing research explores the impact of substituent positioning on pharmacological activity. Comparative analyses of ortho-, meta-, and para-fluorophenylthio analogs reveal that the para configuration, as in the title compound, maximizes steric complementarity with target proteins. These findings highlight the nuanced structure-activity relationships governing fluorophenylthio-piperidine therapeutics.

Theoretical Framework for Multi-Sulfur Heterocyclic Systems

Multi-sulfur heterocycles, such as the title compound, derive their reactivity and stability from sulfur’s dual role as an electron donor and acceptor. Density functional theory (DFT) calculations reveal that thioether sulfur atoms participate in hyperconjugative interactions with adjacent π-systems, delocalizing electron density and reducing ring strain. For example, the methylthiazole moiety’s sulfur atom donates electron density into the thiazole ring, enhancing aromatic stability.

The fluorophenylthio group introduces additional electronegativity gradients. Fluorine’s inductive effect polarizes the C–S bond, increasing susceptibility to nucleophilic attack at the sulfur center. This polarization is counterbalanced by resonance effects from the phenyl ring, creating a tunable electronic environment for regioselective functionalization.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS3/c1-13-10-24-18(20-13)25-11-14-6-8-21(9-7-14)17(22)12-23-16-4-2-15(19)3-5-16/h2-5,10,14H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRNWZFEGZYGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a novel thiazole derivative that has garnered attention for its potential biological activities. This article summarizes the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Thioether moiety : The presence of the sulfur atom in the thioether contributes to the compound's reactivity and biological activity.
  • Piperidine ring : This cyclic amine is known for its role in various pharmacological agents.
  • Fluorophenyl group : The introduction of fluorine enhances the lipophilicity and metabolic stability of the compound.

Molecular Formula

The molecular formula for this compound is C15H18FN3S2C_{15}H_{18}FN_3S_2.

Molecular Weight

The molecular weight is approximately 323.45 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with thiazole and piperidine structures have shown efficacy against various cancer cell lines, including non-small-cell lung carcinoma (NSCLC) and ovarian cancer .

Enzyme Inhibition

Research indicates that thiazole derivatives can act as potent inhibitors of several enzymes:

  • Carbonic Anhydrases (CAs) : Compounds designed through hybridization of thiazole scaffolds have demonstrated inhibitory activity against hCA I and hCA II, with inhibition constants (KI) in the nanomolar range .
  • Acetylcholinesterase (AChE) : Some thiazole derivatives also show promise as AChE inhibitors, which may have implications for treating neurodegenerative diseases like Alzheimer's .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Induction of apoptosis : Certain derivatives can trigger programmed cell death in malignant cells.
  • Targeting specific pathways : The compounds may modulate signaling pathways involved in cell proliferation and survival.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole-based compounds and tested their anticancer activity against various cell lines. The results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity against NSCLC cells .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of a related thiazole derivative. The study reported that the compound exhibited high selectivity for hCA II, suggesting potential therapeutic applications in conditions where CA activity is dysregulated, such as glaucoma and edema .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various human tumor cell lines. For instance, one study reported a mean growth inhibition (GI50) of approximately 15.72 µM against certain cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its structural modifications enhance interactions with microbial targets, making it effective in combating infections. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Case Study 1: Anticancer Efficacy

In a study published in PubMed Central, researchers evaluated the anticancer efficacy of thiazole derivatives similar to 2-((4-Fluorophenyl)thio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone). The study highlighted significant growth inhibition across various cancer cell lines, confirming the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of thiazole derivatives indicated that compounds structurally related to this compound exhibited potent activity against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing efficacy against specific targets within microbial cells .

Summary Table of Biological Activities

Activity Description Reference
AnticancerInhibits growth of human tumor cell lines (GI50 ≈ 15.72 µM)
AntimicrobialEffective against various bacterial strains
MechanismInhibits CDK9-mediated transcription

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing piperidine/piperazine scaffolds, thioether linkages, or heterocyclic substituents. Key differences in structure, synthesis, and properties are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Notable Features
Target Compound Piperidine 4-Fluorophenylthio; (4-methylthiazol-2-yl)thio-methyl ~393.5* ~3.2 Dual thioether linkages; thiazole enhances aromatic stability and metabolic resistance.
MK47 (Compound 22, ) Piperazine Thiophen-2-yl; 4-(trifluoromethyl)phenyl 395.4 3.8 Piperazine core with electron-withdrawing CF₃ group; thiophene for π-π interactions.
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone () Piperidine 4-Fluorophenyl; ethanone 221.3 2.1 Simpler structure; lacks heterocyclic thioether groups; lower lipophilicity.
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone () Piperazine 4-Fluorophenyl; benzotriazole 434.5 3.5 Benzotriazole moiety for potential kinase inhibition; piperazine improves solubility.
MK41 (Compound 8, ) Piperazine Thiophen-2-yl; 4-(trifluoromethyl)phenyl; butanone 438.4 4.0 Extended alkyl chain (butanone) increases flexibility; CF₃ enhances electron-deficient character.

*Estimated based on structural formula.

Structural Variations and Implications

  • Piperidine vs. Piperazine derivatives, however, offer enhanced solubility due to the secondary amine .
  • Thioether Linkages : The dual thioether groups in the target compound contrast with single thioether/thiol-containing analogs (e.g., ’s tetrazole derivatives). Thioethers improve oxidative stability compared to thioesters .

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